3-(Aminomethyl)chroman-6-ol hydrochloride
CAS No.:
Cat. No.: VC15959348
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 3-(aminomethyl)-3,4-dihydro-2H-chromen-6-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7;/h1-2,4,7,12H,3,5-6,11H2;1H |
| Standard InChI Key | AQHYNTDIUPUBEW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(COC2=C1C=C(C=C2)O)CN.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The chroman core of 3-(aminomethyl)chroman-6-ol hydrochloride consists of a benzopyran moiety fused to a saturated oxygen-containing heterocycle. The aminomethyl (-CHNH) substituent at position 3 and the hydroxyl (-OH) group at position 6 introduce polar functional groups that enhance solubility and potential for hydrogen bonding. Protonation of the amine group in the hydrochloride salt further improves stability and crystallinity .
Key Physicochemical Data
The following table summarizes critical properties derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.67 g/mol | |
| Density | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Likely polar solvents (DMF, acetone) |
The absence of reported melting/boiling points suggests limited experimental characterization, common for recently synthesized compounds. Computational models predict moderate solubility in polar aprotic solvents like dimethylformamide (DMF) based on structural analogs .
Synthetic Routes and Optimization
Patent-Derived Methodologies
A Chinese patent (CN110563687B) details a four-step synthesis for 4-(aminomethyl)chroman-3-ol, a structural isomer, offering insights into scalable production :
While this route targets a different regioisomer, modifications such as adjusting substituent positions or protecting groups could adapt it to synthesize 3-(aminomethyl)chroman-6-ol hydrochloride.
Challenges and Yield Optimization
The patent’s low yield (3.4%) highlights inherent difficulties in multi-step syntheses of aminomethyl-substituted chromans. Key bottlenecks include:
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Intermediate Instability: Cyanated intermediates (e.g., compound 2) may degrade under high-temperature conditions .
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Steric Hindrance: Bulky substituents on the chroman ring impede nucleophilic attacks during alkylation/amination .
Strategies to improve efficiency:
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Catalytic Hydrogenation: Replace sodium with palladium catalysts to enhance selectivity.
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Microwave-Assisted Synthesis: Reduce reaction times and improve yields in steps requiring prolonged heating .
Future Research Directions
Structural Modification
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Hydroxyl Group Functionalization: Acetylation or sulfonation could alter solubility and bioavailability.
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Chiral Resolution: Separation of enantiomers may enhance pharmacological specificity .
Computational Modeling
Density functional theory (DFT) simulations could predict binding affinities for targets like monoamine oxidases or serotonin receptors, guiding drug discovery efforts .
Industrial Scale-Up
Collaborations with contract research organizations (CROs) are critical to optimize the synthesis for kilogram-scale production, addressing challenges in purification and yield .
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